
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide, also known as CM-157, is a selective antagonist of the G protein-coupled receptor 40 (GPR40). GPR40 is a receptor that is predominantly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. CM-157 has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes.
Mecanismo De Acción
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide exerts its effects by selectively blocking the GPR40 receptor, which is involved in glucose-stimulated insulin secretion. By blocking this receptor, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide enhances insulin secretion in response to glucose, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects. These effects may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key pathway involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide in lab experiments include its selectivity for the GPR40 receptor, which allows for the specific study of this receptor's role in glucose metabolism. However, the limitations of using N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide include its relatively low potency and the potential for off-target effects at higher concentrations.
Direcciones Futuras
Future research on N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide could focus on improving its potency and selectivity for the GPR40 receptor, as well as investigating its potential as a therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders. In addition, further studies could explore the anti-inflammatory and anti-oxidative effects of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide and their potential therapeutic applications in other disease states.
Métodos De Síntesis
The synthesis of N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide involves several steps, starting with the reaction of 2-bromoanisole with potassium cyanide to form the corresponding cyano compound. This is followed by a Grignard reaction with 3-methyl-1-butylmagnesium bromide to introduce the 1-cyano-3-methylbutyl group. The final step involves the reaction of the resulting intermediate with 2-(2-cyanophenoxy)propanoic acid chloride to form N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide.
Aplicaciones Científicas De Investigación
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes. Animal studies have shown that N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide improves glucose tolerance and insulin sensitivity by enhancing glucose-stimulated insulin secretion and reducing hepatic glucose output. In addition, N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its beneficial effects on glucose metabolism.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)8-14(10-18)19-16(20)12(3)21-15-7-5-4-6-13(15)9-17/h4-7,11-12,14H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWCAZOABTNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C(C)OC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-2-(2-cyanophenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)
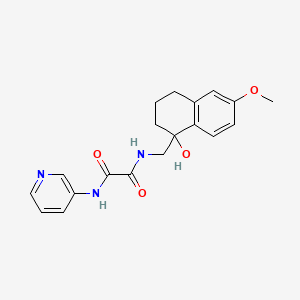

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)
![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)
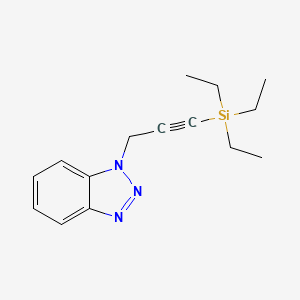
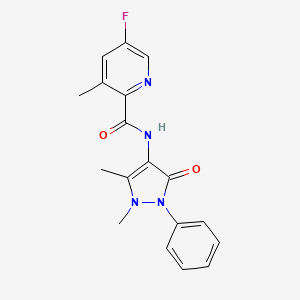
![Methyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2519494.png)
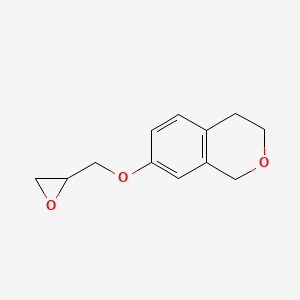
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

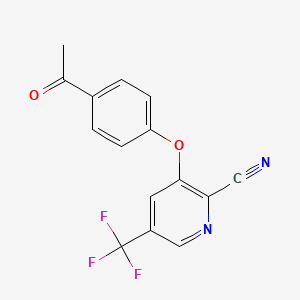
![1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2519501.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)